molecular formula C14H15NO B8170291 2-Methoxy-3'-methyl-biphenyl-3-ylamine

2-Methoxy-3'-methyl-biphenyl-3-ylamine

Cat. No.: B8170291
M. Wt: 213.27 g/mol
InChI Key: XTKRCGDFSFHZMC-UHFFFAOYSA-N
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Description

2-Methoxy-3'-methyl-biphenyl-3-ylamine is a biphenyl derivative featuring a methoxy group at the 2-position, a methyl group at the 3'-position, and an amine group at the 3-position. Biphenyl amines are often explored in pharmaceutical and agrochemical research due to their aromatic stability and functional group versatility .

Properties

IUPAC Name

2-methoxy-3-(3-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-3-6-11(9-10)12-7-4-8-13(15)14(12)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKRCGDFSFHZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3’-methyl-biphenyl-3-ylamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like tetrahydrofuran (THF) or water .

Industrial Production Methods

While specific industrial production methods for 2-Methoxy-3’-methyl-biphenyl-3-ylamine are not widely documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3’-methyl-biphenyl-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Methoxy-3’-methyl-biphenyl-3-ylamine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-3’-methyl-biphenyl-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 2-Methoxy-3-aminodibenzofuran (CAS 5834-17-3)

Key Differences :

  • Core Structure: The dibenzofuran core in 2-Methoxy-3-aminodibenzofuran includes an oxygen bridge, creating a fused heterocyclic system, whereas the target compound retains a flexible biphenyl backbone.

Implications :

  • The oxygen bridge in dibenzofuran may reduce conformational flexibility compared to biphenyl systems, affecting binding affinities in biological systems.
  • The methyl group in the biphenyl derivative could improve metabolic stability in vivo compared to the unsubstituted dibenzofuran analog .

Herbicide Derivatives: Dicamba (2-Methoxy-3,6-dichlorobenzoic acid)

Structural Contrast :

  • Core : Dicamba is a benzoic acid derivative with methoxy, dichloro, and carboxylic acid groups, contrasting sharply with the biphenyl-amine structure.
  • Functional Groups : The carboxylic acid in Dicamba confers herbicidal activity via auxin mimicry, while the amine in the target compound may enable nucleophilic reactivity or pharmaceutical applications .

Toxicity Comparison :

Compound Acute Oral LD50 (Rat) Melting Point (°C)
Dicamba (Technical grade) 1707–2900 mg/kg 114–116
2-Methoxy-3'-methyl-biphenyl-3-ylamine Data not available Data not available

Notes: Dicamba’s herbicidal action and moderate toxicity contrast with the unknown bioactivity profile of the target compound, highlighting the importance of functional group arrangement .

Research Findings and Data Gaps

  • Physicochemical Data: Limited information exists on the target compound’s melting point, solubility, and stability. Analogous dibenzofurans and herbicides provide indirect benchmarks but lack direct applicability.
  • The methyl and methoxy groups could modulate pharmacokinetic properties .

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